molecular formula C9H9NO2 B8813896 3-Pyridin-4-YL-acrylic acid methyl ester

3-Pyridin-4-YL-acrylic acid methyl ester

Cat. No. B8813896
M. Wt: 163.17 g/mol
InChI Key: LDVKAIRVYWBGHI-UHFFFAOYSA-N
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Patent
US05624922

Procedure details

A mixture of 4-bromopyridine (40.6 g, 0.25 mmol), palladium acetate (1.16 g, 5.14 mmol), tri-(O-tolyl)phosphine (3.14 g, 10.3 mmol), CH3CN (129 mL), triethylamine (64.3 mL, 0.46 mmol) and methyl acrylate (46.8 mL, 0.514 mmol) was sealed in a bomb and placed in an oil bath at 120° C. for 4 hours. The mixture was cooled to 0° C., the bomb was vented, and the slurry thus obtained was partitioned between CH2Cl2 /water. The aqueous phase was separated, extracted with CH2Cl2 (2×200 mL) and the combined organic layers were dried over MgSO4. The solvent was removed in vacuo to afford 38 g of methyl 3-(4-pyridyl)propenoate.
Quantity
40.6 g
Type
reactant
Reaction Step One
[Compound]
Name
tri-(O-tolyl)phosphine
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
64.3 mL
Type
reactant
Reaction Step One
Quantity
46.8 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
Name
Quantity
129 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:15]([O:19][CH3:20])(=[O:18])[CH:16]=[CH2:17]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC#N>[N:5]1[CH:6]=[CH:7][C:2]([CH:17]=[CH:16][C:15]([O:19][CH3:20])=[O:18])=[CH:3][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
40.6 g
Type
reactant
Smiles
BrC1=CC=NC=C1
Name
tri-(O-tolyl)phosphine
Quantity
3.14 g
Type
reactant
Smiles
Name
Quantity
64.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
46.8 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
1.16 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
129 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed in a bomb
CUSTOM
Type
CUSTOM
Details
the slurry thus obtained
CUSTOM
Type
CUSTOM
Details
was partitioned between CH2Cl2 /water
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: CALCULATEDPERCENTYIELD 93152.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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